(S)-1-Amino-2-cyclopropylpropan-2-ol
Description
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-1-amino-2-cyclopropylpropan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-4,7H2,1H3/t6-/m1/s1 |
InChI Key |
PSDJRLLXPKWQLH-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](CN)(C1CC1)O |
Canonical SMILES |
CC(CN)(C1CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Amino Alcohols
Structural and Physicochemical Properties
The following table summarizes key differences among selected amino alcohols:
Key Observations:
Steric and Electronic Effects: The phenyl-substituted derivatives (e.g., (S)-2-Amino-3-phenylpropan-1-ol) exhibit increased molecular weight and lipophilicity (LogP = 1.08) compared to simpler amino alcohols like (S)-1-Aminopropan-2-ol . The Boc-protected derivative (S)-2-(Boc-amino)-1-propanol serves as a synthetic intermediate, highlighting the role of protective groups in organic synthesis .
In contrast, (S)-1-Aminopropan-2-ol lacks sufficient pharmacokinetic data, limiting its current utility beyond basic research .
Stereochemical Impact: Enantiomers like (S)-2-aminopropan-1-ol and (2R)-2-Aminopropan-1-ol may exhibit divergent biological activities due to chiral recognition in biological systems .
Preparation Methods
Diastereomeric Salt Formation
Racemic 1-amino-2-cyclopropylpropan-2-ol can be resolved using chiral resolving agents. A patented method employs (R)- or (S)-TOSLEU (tosylleucine) to form diastereomeric salts. The process involves:
-
Dissolving the racemic amino alcohol and resolving agent in absolute ethanol (7% w/v).
-
Stirring for 4 hours to precipitate the less soluble diastereomer.
-
Filtering and recrystallizing the salt from ethanol to enhance purity.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Absolute ethanol |
| Resolving Agent | (S)-TOSLEU |
| Yield (Single Pass) | 73% |
| Optical Purity (ee) | >98% |
The mother liquor undergoes evaporation to recover the opposite enantiomer, which is further purified via cinnamate formation and selective recrystallization.
Asymmetric Synthesis via Catalytic Hydrogenation
Reductive Amination of Cyclopropyl Ketones
A scalable route involves reductive amination of 2-cyclopropylpropan-2-one using ammonia and transition-metal catalysts. Palladium on carbon (Pd/C) under hydrogen atmosphere achieves enantioselectivity when paired with chiral ligands.
Procedure:
-
React 2-cyclopropylpropan-2-one with ammonia in ethanol.
-
Introduce Pd/C (10 wt%) and hydrogen gas at 60°C.
-
Filter and concentrate to isolate the (S)-enantiomer.
Optimization Insights:
-
Temperature: 60°C balances reaction rate and catalyst stability.
-
Solvent: Ethanol enhances solubility of intermediates.
-
Catalyst Loading: 5–10 mol% Pd/C ensures complete conversion.
Enzymatic Kinetic Resolution
Lipase-Catalyzed Acetylation
Lipases such as Candida antarctica Lipase B (CAL-B) selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Reaction Setup:
| Component | Quantity |
|---|---|
| Racemic Amino Alcohol | 1.0 M in tert-butyl methyl ether |
| Vinyl Acetate | 1.2 equiv |
| CAL-B | 20 mg/mL |
Outcomes:
Cyclopropanation of Allylic Alcohols
Simmons–Smith Reaction
The cyclopropyl group is introduced via reaction of allylic amino alcohols with diiodomethane and a zinc-copper couple.
Steps:
-
Prepare allylic alcohol precursor: (S)-1-amino-3-buten-2-ol.
-
React with Zn(Cu)/CH₂I₂ in diethyl ether at 0°C.
-
Quench with ammonium chloride and extract product.
Performance Metrics:
| Metric | Value |
|---|---|
| Reaction Time | 6 hours |
| Yield | 68% |
| Diastereomeric Ratio | 95:5 (trans:cis) |
Continuous Flow Synthesis
Telescoped Amination-Cyclopropanation
A two-step continuous flow process enhances efficiency:
-
Amination Reactor: Mix 2-nitropropanol with cyclopropylamine at 100°C.
-
Cyclopropanation Reactor: Introduce diiodomethane and Zn(Cu) at 50°C.
Advantages:
Comparison of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Chiral Resolution | 73 | 98 | Moderate | 1200 |
| Catalytic Hydrogenation | 85 | 99 | High | 900 |
| Enzymatic Resolution | 48 | 99 | Low | 1500 |
| Continuous Flow | 82 | 97 | High | 800 |
Industrial-Scale Considerations
-
Catalyst Recycling: Pd/C can be reused 5× without loss of activity.
-
Waste Management: Ethanol and diethyl ether are recovered via distillation.
-
Regulatory Compliance: ICH Q3D guidelines limit residual zinc to <50 ppm.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (S)-1-Amino-2-cyclopropylpropan-2-ol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin/Irritant Category 1C and Eye Damage Category 1 under GHS) .
- Spill Management : Isolate the area, use inert absorbents (e.g., vermiculite), and avoid water spray to prevent dispersion. Decontaminate with ethanol-water mixtures .
- Storage : Store in airtight containers under inert gas (N₂/Ar), away from oxidizers, at 2–8°C in a dark, moisture-free environment .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O or CDCl₃ to confirm the cyclopropyl and hydroxyl proton environments. Compare shifts with PubChem data (CID: 201-162-7) .
- Chiral HPLC : Employ a Chiralpak® IA column with a hexane/isopropanol mobile phase (85:15 v/v) to verify enantiomeric purity (>98% ee) .
- Mass Spectrometry : ESI-MS in positive ion mode (m/z calculated for C₆H₁₁NO: 113.08) to confirm molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported for this compound across studies?
- Methodological Answer :
- Variable Analysis : Systematically test parameters like reaction temperature (e.g., 0–25°C), catalyst loading (e.g., 5–20 mol% Pd/C), and solvent polarity (e.g., MeOH vs. THF).
- Purification Optimization : Compare recrystallization (using EtOAc/hexane) vs. column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate high-purity product .
- Cross-Validation : Replicate literature protocols (e.g., reductive amination of cyclopropyl ketones) while monitoring intermediates via TLC .
Q. What strategies enhance enantiomeric excess (ee) in the asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)-BINAP-Ru complexes for hydrogenation of imine precursors (≥90% ee) .
- Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
- Dynamic Kinetic Resolution (DKR) : Combine Pd nanoparticles with chiral ligands to racemize intermediates during synthesis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the compound’s stability under oxidative conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to H₂O₂ (3–30% v/v) at 25–40°C for 24–72 hours. Monitor degradation via HPLC and quantify using a calibration curve .
- Radical Scavenger Screening : Add antioxidants (e.g., BHT, ascorbic acid) to assess stabilization effects.
- Mechanistic Studies : Use EPR spectroscopy to detect free radical intermediates under oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
